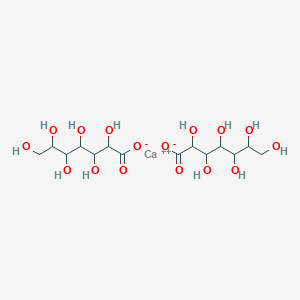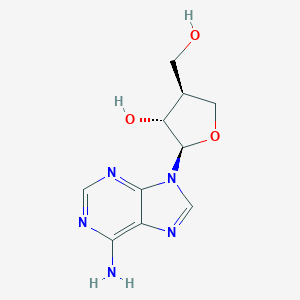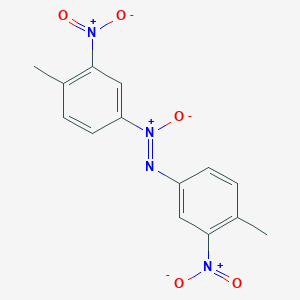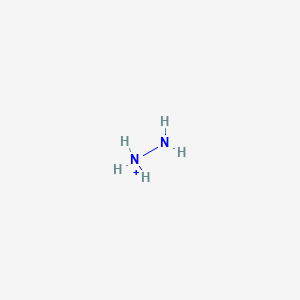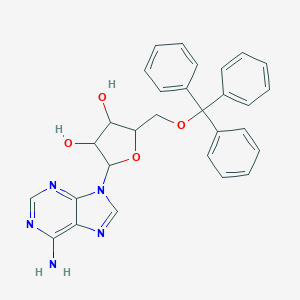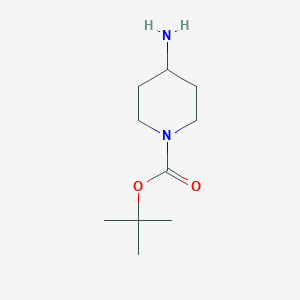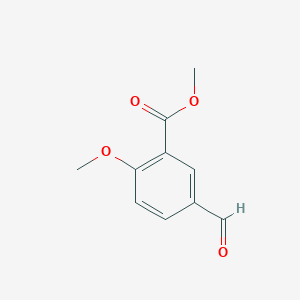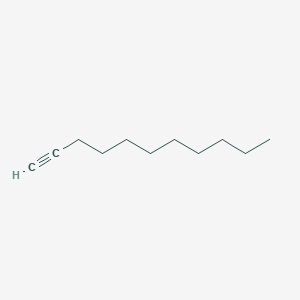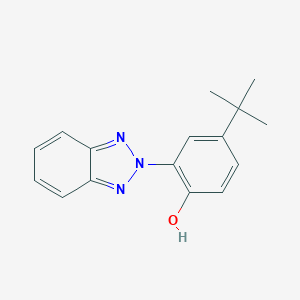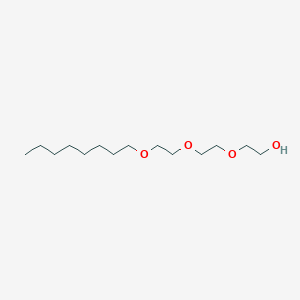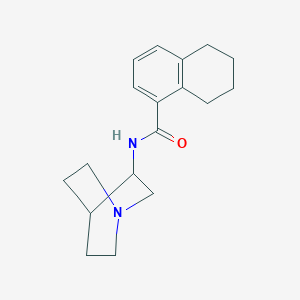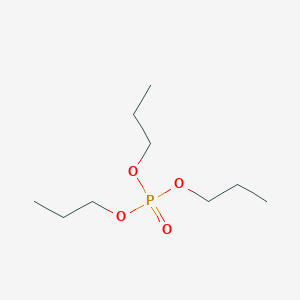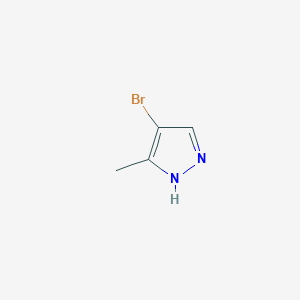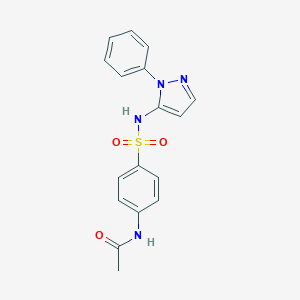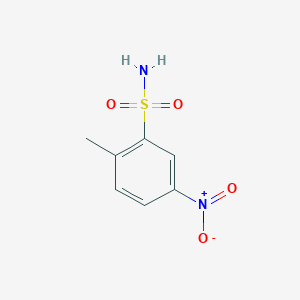
2-甲基-5-硝基苯磺酰胺
概述
描述
2-Methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
科学研究应用
2-Methyl-5-nitrobenzenesulfonamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in the synthesis of inhibitors for cancer-related carbonic anhydrase.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is involved in the development of novel deacetylase inhibitors for anti-tumor therapy.
Industry: It is utilized in the production of various pharmaceuticals and chemical intermediates.
作用机制
Target of Action
2-Methyl-5-nitrobenzenesulfonamide is primarily used as a chemical reagent in the synthesis of inhibitors of cancer-related carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
It is known that sulfonamides, a group of compounds to which 2-methyl-5-nitrobenzenesulfonamide belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibits the production of DNA in bacteria, thereby preventing their growth and proliferation .
Biochemical Pathways
The compound interferes with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, effectively inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
It is known that the compound is sparingly soluble in chloroform and slightly soluble in methanol . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of other compounds that can enhance its solubility.
Result of Action
The primary result of the action of 2-Methyl-5-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis . This makes it a valuable tool in the synthesis of inhibitors used in anti-tumor therapy .
Action Environment
The efficacy and stability of 2-Methyl-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its bioavailability and, consequently, its efficacy .
生化分析
Biochemical Properties
It is known that it plays a role in the synthesis of inhibitors of cancer-related carbonic anhydrase This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions
Cellular Effects
Given its role in the synthesis of inhibitors of cancer-related carbonic anhydrase , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with aqueous ammonia solution under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-Methyl-5-nitrobenzenesulfonamide often involves large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Reduction: 2-Methyl-5-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
相似化合物的比较
- 2-Methyl-5-aminobenzenesulfonamide
- 4-Nitro-2-toluenesulfonamide
- 3-Aminosulfonyl-4-methylnitrobenzene
Comparison: 2-Methyl-5-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher efficacy in enzyme inhibition and has broader applications in medicinal chemistry .
属性
IUPAC Name |
2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWMMGXFSZUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283866 | |
| Record name | 2-methyl-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-91-6 | |
| Record name | 6269-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-methyl-5-nitrobenzenesulfonamide and how do they influence its crystal structure?
A1: 2-Methyl-5-nitrobenzenesulfonamide (C₇H₈N₂O₄S) exhibits a notable structural feature: the nitro group is twisted by 9.61° relative to the benzene ring. [] This twist influences the molecule's packing in its crystal form. The crystal structure reveals that molecules of 2-methyl-5-nitrobenzenesulfonamide are linked together by N—H⋯O and N—H⋯(O,O) hydrogen bonds. These hydrogen bonds, formed between the amino and sulfonyl groups of neighboring molecules, contribute to the formation of layers within the crystal structure. These layers are oriented parallel to the (001) plane. []
Q2: How is 2-methyl-5-nitrobenzenesulfonamide utilized in the context of pharmaceutical research and development?
A2: 2-Methyl-5-nitrobenzenesulfonamide serves as a crucial starting material in the synthesis of pazopanib dimer. [] This dimer is particularly valuable as an impurity comparison product in the development and quality control of pazopanib, a medication used in cancer treatment. The established synthetic route utilizing 2-methyl-5-nitrobenzenesulfonamide offers a novel and efficient method for preparing high-purity pazopanib dimer. This is essential for ensuring the accuracy of analysis and purity assessment during drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
